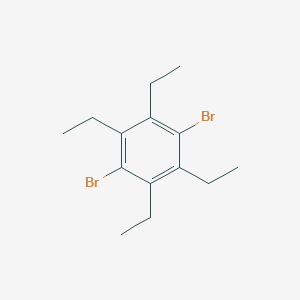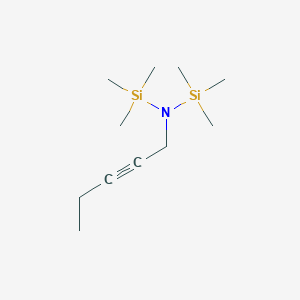
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine is an organosilicon compound Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, hydrophobicity, and flexibility
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with an appropriate amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of silicone-based materials, such as sealants and adhesives.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The pent-2-yn-1-yl group can provide additional reactivity, making the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: A commonly used organosilicon compound in organic synthesis.
Hexamethyldisilazane: Used as a silylating agent in organic synthesis.
Trimethylsilylacetylene: Used in the synthesis of various organosilicon compounds.
Uniqueness
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine is unique due to the presence of both the trimethylsilyl and pent-2-yn-1-yl groups, which provide a combination of stability and reactivity. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
91375-28-9 |
|---|---|
Fórmula molecular |
C11H25NSi2 |
Peso molecular |
227.49 g/mol |
Nombre IUPAC |
N,N-bis(trimethylsilyl)pent-2-yn-1-amine |
InChI |
InChI=1S/C11H25NSi2/c1-8-9-10-11-12(13(2,3)4)14(5,6)7/h8,11H2,1-7H3 |
Clave InChI |
KCAPKYDIKXBTLA-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCN([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)

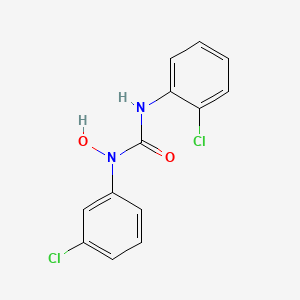
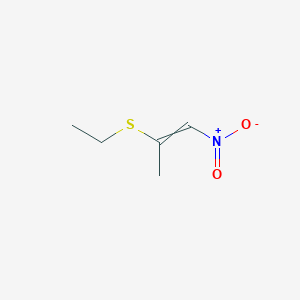
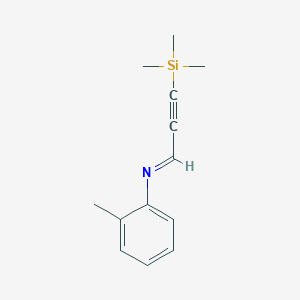
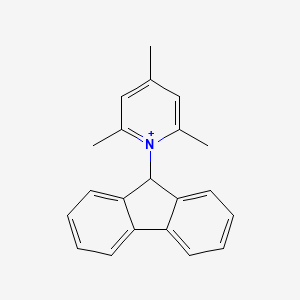
![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)

![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)
![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)

